molecular formula C16H13F3N6O2 B2722876 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1448066-53-2

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2722876
CAS No.: 1448066-53-2
M. Wt: 378.315
InChI Key: KXOAQEUGRGNWKX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N6O2 and its molecular weight is 378.315. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c17-16(18,19)12-3-1-2-11(8-12)15(27)21-6-7-24-14(26)5-4-13(23-24)25-10-20-9-22-25/h1-5,8-10H,6-7H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOAQEUGRGNWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring fused with a triazole moiety and a trifluoromethyl group. Its molecular formula is C16H15F3N5OC_{16}H_{15}F_3N_5O, with a molecular weight of approximately 385.32 g/mol. The presence of these functional groups contributes significantly to its biological activity.

Target Cells

The primary targets for this compound are cancer cell lines, specifically MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Research indicates that the compound inhibits cell proliferation and induces apoptosis in these cancer cells .

Biochemical Pathways

The induction of apoptosis suggests involvement in critical pathways related to cell survival and death. The compound's action may disrupt cellular signaling pathways, leading to increased apoptotic markers such as caspases and decreased anti-apoptotic proteins like Bcl-2 .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Studies have shown that this compound effectively reduces the viability of cancer cells through apoptosis induction. In vitro assays demonstrated significant cytotoxic effects against both MCF-7 and HCT-116 cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

Compounds containing triazole and pyridazine rings have been reported to possess antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving membrane penetration and bioactivity.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the parent structure. Among them, one derivative exhibited an IC50 value of 10 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics . This highlights the potential of this compound as a lead in anticancer drug development.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of related compounds against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL, demonstrating superior activity compared to traditional antibiotics like norfloxacin .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-710 µM
AnticancerHCT-11615 µM
AntimicrobialE. coli4 µg/mL
AntimicrobialS. aureus8 µg/mL

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